molecular formula C13H13NO4 B402229 N-(3,5-dimethoxyphenyl)-2-furamide

N-(3,5-dimethoxyphenyl)-2-furamide

Cat. No.: B402229
M. Wt: 247.25g/mol
InChI Key: QNNRVXWYVRTTDI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3,5-Dimethoxyphenyl)-2-furamide is a synthetic organic compound characterized by a furan-2-carboxamide moiety linked to a 3,5-dimethoxyphenyl group. This structure positions it as a derivative of furan-carboxamide, a class of compounds studied for their diverse pharmacological and material science applications.

Properties

Molecular Formula

C13H13NO4

Molecular Weight

247.25g/mol

IUPAC Name

N-(3,5-dimethoxyphenyl)furan-2-carboxamide

InChI

InChI=1S/C13H13NO4/c1-16-10-6-9(7-11(8-10)17-2)14-13(15)12-4-3-5-18-12/h3-8H,1-2H3,(H,14,15)

InChI Key

QNNRVXWYVRTTDI-UHFFFAOYSA-N

SMILES

COC1=CC(=CC(=C1)NC(=O)C2=CC=CO2)OC

Canonical SMILES

COC1=CC(=CC(=C1)NC(=O)C2=CC=CO2)OC

Origin of Product

United States

Comparison with Similar Compounds

Structural Insights :

  • Its lower synthesis yield (17%) compared to compound 6 (89%) highlights challenges in coupling reactions involving palladium catalysts .
  • The dichlorophenoxy derivative () exhibits increased lipophilicity (Cl substituents) and molecular weight, which may enhance membrane permeability but reduce aqueous solubility .
  • The benzoyl amino analog () incorporates a bulkier aromatic group, likely affecting steric interactions in biological targets .

Physicochemical Properties

  • Solubility: Methoxy groups in the parent compound improve water solubility compared to non-polar analogs.
  • Molecular Weight: The parent compound (247 g/mol) falls within the typical range for drug-like molecules, while the dichlorophenoxy (422 g/mol) and benzoyl amino (441 g/mol) analogs exceed ideal thresholds for oral bioavailability .
  • Styryl and dichlorophenoxy groups introduce π-π stacking or halogen-bonding capabilities .

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